molecular formula C9H12N2O4 B13125050 tert-butyl 5-nitro-1H-pyrrole-2-carboxylate

tert-butyl 5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B13125050
M. Wt: 212.20 g/mol
InChI Key: BYUVLBPWMZVEIU-UHFFFAOYSA-N
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Description

tert-Butyl5-nitro-1H-pyrrole-2-carboxylate: is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The tert-butyl group and nitro group attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method is the nitration of 1H-pyrrole-2-carboxylate using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitro compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl5-nitro-1H-pyrrole-2-carboxylate.

Industrial Production Methods: Industrial production of tert-butyl5-nitro-1H-pyrrole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl5-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of nitro-substituted pyrrole derivatives.

    Reduction: Formation of amino-substituted pyrrole derivatives.

    Substitution: Formation of various alkyl or aryl-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl5-nitro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, tert-butyl5-nitro-1H-pyrrole-2-carboxylate is used to study the effects of nitro and tert-butyl groups on biological activity. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its derivatives are explored for their ability to interact with specific biological targets.

Industry: In the industrial sector, tert-butyl5-nitro-1H-pyrrole-2-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The tert-butyl group influences the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    tert-Butyl5-amino-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    tert-Butyl5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a nitro group.

    tert-Butyl5-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: tert-Butyl5-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both the nitro and tert-butyl groups. The nitro group imparts specific reactivity, while the tert-butyl group influences the compound’s steric and electronic properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

tert-butyl 5-nitro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(12)6-4-5-7(10-6)11(13)14/h4-5,10H,1-3H3

InChI Key

BYUVLBPWMZVEIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(N1)[N+](=O)[O-]

Origin of Product

United States

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